![molecular formula C16H14N2O3 B1349936 2-(3,4-ジメトキシフェニル)イミダゾ[1,2-a]ピリジン-3-カルバルデヒド CAS No. 727652-02-0](/img/structure/B1349936.png)

2-(3,4-ジメトキシフェニル)イミダゾ[1,2-a]ピリジン-3-カルバルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

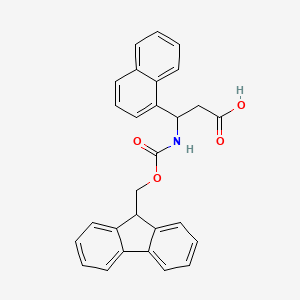

2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with a complex heterocyclic structure. It belongs to the imidazo[1,2-a]pyridine family, which has garnered interest in medicinal chemistry due to its diverse applications . This compound exhibits promising properties that warrant further investigation.

Synthesis Analysis

Several synthetic methods have been reported for the preparation of this compound. One such approach involves the condensation of an aldehyde (likely 3,4-dimethoxybenzaldehyde) with an imidazo[1,2-a]pyridine core. The reaction likely proceeds through a Schiff base formation, followed by cyclization to yield the desired product . Further optimization and exploration of synthetic routes are essential for efficient production.

Molecular Structure Analysis

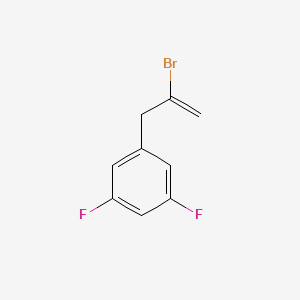

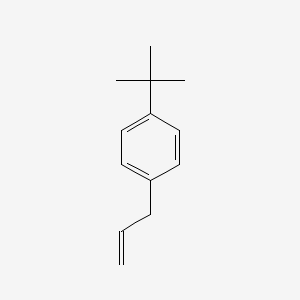

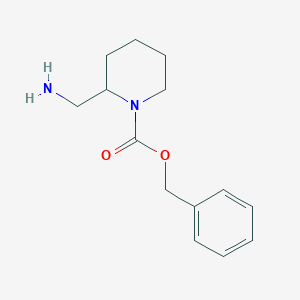

The molecular structure of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde consists of an imidazo[1,2-a]pyridine ring fused with a phenyl group bearing two methoxy substituents. The aldehyde functional group is attached to the imidazo ring. The precise arrangement of atoms and bond angles can be visualized using computational tools or X-ray crystallography .

Physical and Chemical Properties Analysis

- Melting Point : The compound is an off-white solid with a melting point around 70–75°C .

- NMR Spectra : The ^1H NMR spectrum reveals characteristic peaks corresponding to different protons in the molecule, while the ^13C NMR spectrum provides information about carbon atoms and their chemical environments .

科学的研究の応用

医薬品化学

イミダゾピリジンは、医薬品化学における幅広い用途から、「医薬品偏見」の足場として認識されています . 例えば、ゾルピデムやアルピデムを含むイミダゾ[1,2-a]ピリジン-3-イル酢酸誘導体は、短期の不眠症や脳機能のいくつかの障害の治療に使用されます .

材料科学

この化合物は、その構造的特性から、材料科学においても有用です . さまざまなユニークな特性を持つ材料の合成に使用できます。

光電子デバイス

イミダゾ[1,5-a]ピリジン誘導体は、光電子デバイスなどのさまざまな技術的用途で報告されています . これらのデバイスは、光を電気エネルギーに変換するか、その逆を行うものであり、これらの化合物のユニークな特性は、その性能を高める可能性があります。

センサー

これらの化合物は、センサーの開発にも使用されてきました . そのユニークな化学構造により、特定の物質を検出したり、特定の物理的特性を測定したりできます。

抗癌剤

イミダゾ[1,5-a]ピリジン誘導体は、抗癌剤の開発に使用されてきました . 生物系と相互作用する能力により、癌細胞を標的にすることができます。

共焦点顕微鏡およびイメージング用発光体

これらの化合物は、共焦点顕微鏡およびイメージング用の発光体として使用されてきました . 発光特性により、これらの用途に最適であり、微細構造の詳細な可視化が可能です。

カテコールオキシダーゼ用触媒

2-フェニルイミダゾ[1,2-a]ピリジン-3-カルバルデヒドから誘導された一連の配位子は、合成され、そのカテコールオキシダーゼ活性について調べられました . これらの配位子と銅(II)塩との間で形成された錯体は、カテコールをo-キノンに酸化するための優れた触媒活性を示しました .

生物学的プロセス

フェノールをキノンに酸化することは、多くの分野で多様な用途を持つ生物学的プロセスです . 銅は、多くの酵素の補因子であり、キレートを形成することにより、多くの変換を活性化します . これらの錯体の酸化効率は、配位子上の置換基の種類や銅塩のアニオンなどのいくつかの要因に依存します .

将来の方向性

作用機序

Target of Action

Imidazo[1,2-a]pyridine derivatives, to which this compound belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been found to interact with various targets, depending on the specific derivative and its functional groups .

Mode of Action

One study showed that imidazo[1,2-a]pyridine derivatives combined with copper (ii) salts can catalyze the oxidation of catechol to o-quinone . This suggests that the compound may interact with its targets to induce chemical transformations, although the exact nature of these interactions would depend on the specific targets involved .

Biochemical Pathways

This process is catalyzed by enzymes such as tyrosinase and is involved in various biological phenomena, including the oxidative browning of plant products, defense reactions in arthropods, and melanin biosynthesis in all organisms .

Result of Action

The oxidation of catechol to o-quinone, catalyzed by imidazo[1,2-a]pyridine derivatives combined with copper (ii) salts, suggests that the compound may induce chemical transformations leading to various downstream effects .

Action Environment

The action of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be influenced by various environmental factors. For instance, the oxidation efficiency of imidazo[1,2-a]pyridine derivatives combined with copper (II) salts depends on the nature of the substituents on the ligands and the anions of the copper salts . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as pH, temperature, and the presence of other chemical species.

生化学分析

Biochemical Properties

2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell survival and growth .

Molecular Mechanism

At the molecular level, 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. This binding can result in the inhibition or activation of enzymes, as well as alterations in gene expression . For instance, the compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .

Dosage Effects in Animal Models

The effects of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response .

Metabolic Pathways

2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For example, it can alter the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound can be transported into cells via organic anion transporters and distributed to various organelles, such as the mitochondria and nucleus .

Subcellular Localization

The subcellular localization of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy production .

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-13-7-6-11(9-14(13)21-2)16-12(10-19)18-8-4-3-5-15(18)17-16/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYOBAYEPXBZLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374330 |

Source

|

| Record name | 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727652-02-0 |

Source

|

| Record name | 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Benzyloxy)phenyl]piperazine hydrochloride](/img/structure/B1349873.png)